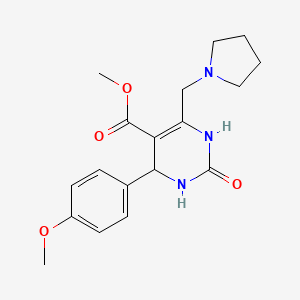
4,5,6-Trimethoxy-7-methyl-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 4,5,6-trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one, often involves complex organic reactions. One common method is the free radical cyclization cascade, which is an excellent approach for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.
Scientific Research Applications
4,5,6-Trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5,6-trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with various molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other molecular targets . These interactions can lead to anti-cancer, anti-bacterial, and anti-viral effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5,6-trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one include:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another compound used for treating skin conditions.
Angelicin: Known for its therapeutic applications in skin diseases.
Uniqueness
What sets 4,5,6-trimethoxy-7-methyl-1,3-dihydro-2-benzofuran-1-one apart is its unique combination of the benzofuran core and the trimethoxyphen
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4,5,6-trimethoxy-7-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O5/c1-6-8-7(5-17-12(8)13)10(15-3)11(16-4)9(6)14-2/h5H2,1-4H3 |
InChI Key |
WYUXCFIIQXQQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1OC)OC)OC)COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-3-(1,2,3,4-tetrazol-1-yl)propanamide](/img/structure/B11474391.png)

![3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474406.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474413.png)
methanone](/img/structure/B11474419.png)
![1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11474421.png)
![8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11474429.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11474437.png)
![2-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11474450.png)
![2-methyl-N-{[(2-phenylhydrazinyl)carbonyl]oxy}propanimidoyl chloride](/img/structure/B11474451.png)
![6-benzyl-1-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474453.png)
![2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol](/img/structure/B11474460.png)
![(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine](/img/structure/B11474478.png)
![13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11474482.png)
